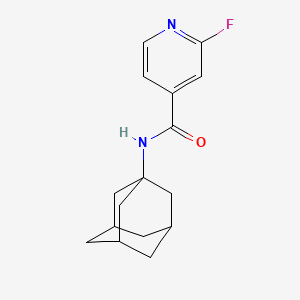
N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide is a compound that combines the unique structural features of adamantane and pyridine Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide typically involves the reaction of adamantane derivatives with pyridine carboxamides. One common method is the reaction of 1-bromoadamantane with 2-fluoropyridine-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, reducing the formation of by-products and improving the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases due to the neuroprotective properties of adamantane derivatives.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to the rigidity and stability of the adamantane core
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with ion channels and receptors in the central nervous system, potentially modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antiviral activity or neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-2-chloropyridine-4-carboxamide
- N-(adamantan-1-yl)-2-bromopyridine-4-carboxamide
- N-(adamantan-1-yl)-2-iodopyridine-4-carboxamide
Uniqueness
N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. Fluorine is highly electronegative, which can enhance the compound’s stability and binding affinity to biological targets. This makes this compound a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(1-adamantyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-14-6-13(1-2-18-14)15(20)19-16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLVULYLPFMSRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














